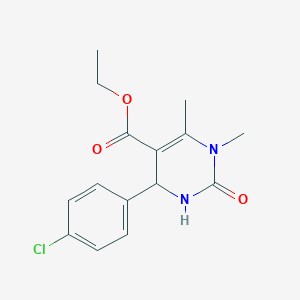

Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Molecular Composition

The compound’s systematic name, ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate , adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. Breaking down the name:

- Ethyl : Indicates the ester group (–COOCH₂CH₃) at position 5.

- 4-(4-chlorophenyl) : A para-chlorinated phenyl group attached to position 4 of the pyrimidine ring.

- 1,6-dimethyl : Methyl groups at positions 1 and 6.

- 2-oxo : A ketone functional group at position 2.

- 1,2,3,4-tetrahydro : Partial saturation of the pyrimidine ring, reducing aromaticity.

The molecular formula is C₁₅H₁₇ClN₂O₃ , with a molecular weight of 308.76 g/mol . Key identifiers include the CAS Registry Number 302821-62-1 and the MDL number MFCD00718037 .

Structural Features

The compound’s structure comprises:

- A tetrahydropyrimidine ring (six-membered ring with two nitrogen atoms at positions 1 and 3).

- Substituents influencing steric and electronic properties:

Propriétés

IUPAC Name |

ethyl 6-(4-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-5-7-11(16)8-6-10/h5-8,13H,4H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMRHHURCAQZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386173 | |

| Record name | ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302821-62-1 | |

| Record name | ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Biginelli Reaction-Based Synthesis

The classical and most widely used method for synthesizing tetrahydropyrimidine derivatives, including ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, is the Biginelli reaction . This is a one-pot, three-component condensation involving:

- An aldehyde (in this case, 4-chlorobenzaldehyde),

- A β-ketoester (such as ethyl acetoacetate),

- Urea or thiourea.

The reaction proceeds under acidic conditions, often catalyzed by mineral acids or Lewis acids, to form the dihydropyrimidinone ring system.

- The reaction is typically performed under reflux in ethanol or other suitable solvents.

- Acid catalysts such as HCl, H2SO4, or p-toluenesulfonic acid are common.

- Reaction times vary from several hours to overnight depending on conditions.

- The product is isolated by filtration or extraction and purified by recrystallization.

This method is adaptable to various substituted aldehydes, allowing introduction of the 4-chlorophenyl group.

Green Chemistry Approaches

Recent research emphasizes environmentally friendly methods for synthesizing pyrimidine derivatives, including the target compound or close analogs.

Microwave-Assisted Synthesis: Microwave irradiation accelerates the Biginelli reaction, reducing reaction times to minutes (3–30 min) and improving yields (80–96%) under milder conditions without the need for harsh acids or long reflux periods.

Mechanochemical Synthesis (Mortar-Pestle Method): Grinding the reactants together in the solid state without solvents can promote the condensation reaction, aligning with green chemistry principles by eliminating solvent use and reducing waste.

Use of Green Solvents: Solvents such as water, ethanol, or ionic liquids replace toxic organic solvents, enhancing safety and reducing environmental impact.

These methods have been validated by spectroscopic characterization (IR, NMR, MS) confirming the structure and purity of the synthesized compounds.

Specific Synthetic Protocol (Example)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Chlorobenzaldehyde, ethyl acetoacetate, urea, catalytic acid (e.g., HCl), ethanol solvent | Mix reactants in ethanol with acid catalyst under reflux or microwave irradiation |

| 2 | Heating (reflux for 3–6 hours or microwave for 3–30 minutes) | Promotes condensation and cyclization to form tetrahydropyrimidine ring |

| 3 | Cooling and filtration | Isolate crude product |

| 4 | Recrystallization from ethanol or suitable solvent | Purify the product to obtain this compound |

Alternative Synthetic Routes

Stepwise Synthesis: Some patents and literature describe stepwise functionalization of preformed pyrimidine rings, involving selective methylation and esterification steps, but these are less common due to complexity.

Use of Pharmaceutically Acceptable Solvents: Water and ethanol are preferred solvents for synthesis and purification, aligning with pharmaceutical standards.

Comparative Data Table of Preparation Methods

| Method | Reaction Time | Yield (%) | Solvent | Catalyst/Conditions | Environmental Impact | Notes |

|---|---|---|---|---|---|---|

| Classical Biginelli Reaction | 3–6 hours | 60–80 | Ethanol | Mineral acid (HCl, H2SO4) | Moderate | Conventional, longer time |

| Microwave-Assisted Synthesis | 3–30 minutes | 80–96 | Ethanol or water | Microwave irradiation | Low | Rapid, high yield, green |

| Mechanochemical (Grinding) | Minutes | 75–90 | None (solvent-free) | Mechanical grinding | Very low | Solvent-free, eco-friendly |

| Stepwise Functionalization | Variable | Variable | Various | Multiple steps | Higher | More complex, less efficient |

Research Findings and Notes

- The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine derivatives with diverse substitutions, including halogenated phenyl groups.

- Green chemistry adaptations significantly improve the sustainability and efficiency of the synthesis.

- Microwave-assisted synthesis is particularly advantageous for industrial scale-up due to reduced energy consumption and time.

- Mechanochemical methods are promising for solvent-free synthesis but may require optimization for scale and reproducibility.

- Purity and structural confirmation are routinely achieved by IR, NMR, and mass spectrometry.

- The choice of solvent and catalyst impacts both yield and environmental footprint, with water and ethanol preferred for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents are typical for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from tetrahydropyrimidines. Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been evaluated for its efficacy against various bacterial and fungal strains. For instance:

- Bacterial Strains Tested : Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

The compound demonstrated significant inhibitory activity against these pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The pyrimidine moiety is known for its role in nucleic acids and has been associated with various biological activities, including anticancer effects. Several derivatives of tetrahydropyrimidines have shown cytotoxicity against cancer cell lines. Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate may exhibit similar properties due to its structural characteristics that allow interaction with biological targets involved in cancer progression .

Synthesis of Functional Materials

Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate can serve as a precursor in the synthesis of functionalized polymers and materials. The ability to modify the pyrimidine structure allows for the design of materials with specific properties for applications in electronics and photonics .

Pesticidal Properties

Compounds with pyrimidine structures have been explored for their pesticidal properties. Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidinecarboxylate may possess herbicidal or insecticidal activities that can be harnessed in agricultural practices to enhance crop protection against pests and diseases .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences Among Pyrimidine Derivatives

Activité Biologique

Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, with the CAS number 302821-62-1, is a bioactive compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₁₇ClN₂O₃

- Molecular Weight : 308.77 g/mol

- Melting Point : 124–126 °C

- Structure : The compound features a pyrimidine ring with substituents that may influence its biological properties.

This compound exhibits various biological activities primarily through interaction with specific molecular targets:

- G Protein-Coupled Receptors (GPCRs) : This compound may engage GPCRs, which are crucial in mediating physiological responses such as neurotransmission and hormone signaling. Its structural features suggest potential interactions with adrenergic and serotonin receptors .

- Enzyme Inhibition : Preliminary studies indicate that the compound could inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Antioxidant Activity : There is evidence suggesting that compounds similar to this pyrimidine derivative exhibit antioxidant properties, which could contribute to their therapeutic efficacy in oxidative stress-related conditions.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Some derivatives of pyrimidine compounds have shown effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, thus providing potential benefits in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of similar pyrimidine derivatives, it was found that compounds with a chlorophenyl group exhibited significant activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of pyrimidine derivatives demonstrated that these compounds could reduce pro-inflammatory cytokines in vitro. The results support further exploration of this compound in inflammatory disease models .

Comparative Analysis

| Property | This compound | Similar Pyrimidine Derivatives |

|---|---|---|

| Molecular Weight | 308.77 g/mol | Varies (typically <350 g/mol) |

| Melting Point | 124–126 °C | Varies (typically >100 °C) |

| Antimicrobial Activity | Moderate to high against certain strains | Varies widely |

| Anti-inflammatory Activity | Significant inhibition of cytokines | Varies widely |

Q & A

Q. Methodology :

- Catalytic conditions : NH₄Cl in acetic acid under reflux (100°C, 8 hours) .

- Workup : The product is filtered, washed with ethanol/water, and recrystallized for purity .

- Yield optimization : Adjusting stoichiometry (e.g., 2:2:3 molar ratio of aldehyde:β-ketoester:thiourea) and reaction time improves yields up to 93% .

Advanced: How can regioselectivity challenges in Biginelli synthesis be addressed?

Regioselectivity issues arise due to competing substitution patterns in the dihydropyrimidinone ring. Strategies include:

- Catalyst modulation : Use of Lewis acids (e.g., HCl, NH₄Cl) to favor cyclization at the 4-position .

- Solvent control : Polar protic solvents (e.g., acetic acid) stabilize intermediates and direct regiochemistry .

- Temperature gradients : Reflux conditions (85–100°C) enhance kinetic control, favoring the desired regioisomer .

Basic: What spectroscopic techniques confirm the compound’s structure?

- X-ray crystallography : Resolves bond lengths, angles, and ring conformation (flattened boat) with R factors <0.117 .

- NMR spectroscopy :

- ¹H NMR : Methyl groups at δ 1.2–1.3 ppm (ethyl ester), δ 2.3–2.5 ppm (C6-methyl) .

- ¹³C NMR : Carbonyl signals at δ 165–175 ppm (C2-oxo, C5-ester) .

- HRMS : Validates molecular ion peaks (e.g., m/z 306.318 for C₁₅H₁₈ClN₂O₃) .

Advanced: How is crystallographic disorder in the ethyl group resolved?

Disordered ethyl groups (C6–C7) are modeled using:

- Occupancy refinement : Assign partial occupancies (e.g., 0.70:0.30) to overlapping positions .

- Rigid bond restraints : Fix bond lengths/angles during refinement in SHELXL .

- Thermal parameter constraints : Apply isotropic displacement parameters (Uiso) to disordered atoms .

Basic: What is NH₄Cl’s role in the synthesis?

NH₄Cl acts as a Brønsted acid catalyst :

- Protonates carbonyl groups, enhancing electrophilicity of intermediates.

- Lowers activation energy for cyclocondensation, accelerating ring closure .

Advanced: How to reconcile NMR and XRD data discrepancies?

Discrepancies may arise from:

- Dynamic effects in solution : NMR captures time-averaged conformers, while XRD shows static solid-state structures.

- Resolution : Use variable-temperature NMR or DFT calculations to model dynamic behavior .

- Sample purity : Recrystallize to remove impurities affecting NMR shifts .

Basic: What computational tools model this compound’s conformation?

- SHELX suite : Refines X-ray data and models disorder .

- ORTEP-3 : Generates thermal ellipsoid plots for visualizing atomic displacement .

- Molecular dynamics (MD) : Simulates solution-phase behavior using packages like GROMACS or AMBER .

Advanced: How to optimize yield in multi-step syntheses?

- Step-wise purification : Use column chromatography (e.g., ethyl acetate/petroleum ether) to isolate intermediates .

- Stoichiometric control : Maintain 1:1.5 molar ratios of reactants to minimize side products .

- Temperature profiling : Gradual heating (e.g., 0°C → 105°C) prevents decomposition in exothermic steps .

Basic: How is the dihydropyrimidinone ring conformation confirmed?

XRD reveals a flattened boat conformation :

- Torsion angles : C4–N3–C2–O1 ≈ 10–15° .

- Hydrogen bonding : N–H···O/S interactions stabilize the conformation .

Advanced: How to design derivatives for structure-activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.